Oscillaxanthin

Description

Properties

CAS No. |

25217-88-3 |

|---|---|

Molecular Formula |

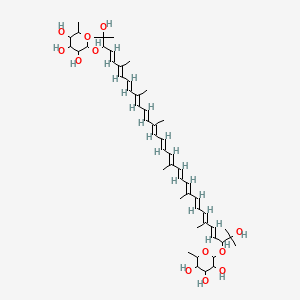

C52H76O12 |

Molecular Weight |

893.2 g/mol |

IUPAC Name |

2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dihydroxy-2,6,10,14,19,23,27,31-octamethyl-30-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxydotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H76O12/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-41(51(9,10)59)63-49-47(57)45(55)43(53)39(7)61-49)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-42(52(11,12)60)64-50-48(58)46(56)44(54)40(8)62-50/h13-32,39-50,53-60H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |

InChI Key |

ZYYNEJWFGGVJQZ-YDDLGYPNSA-N |

Isomeric SMILES |

CC1OC(C(C(C1O)O)O)OC(C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C(OC2OC(C(C(C2O)O)O)C)C(O)(C)C)\C)\C)\C)/C)/C)/C |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation Pathways of Oscillaxanthin

Isoprenoid Precursor Pathways

The fundamental building blocks for all carotenoids, including oscillaxanthin, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov These precursors are generated through sophisticated metabolic pathways.

In cyanobacteria, the primary producers of this compound, the biosynthesis of IPP and DMAPP occurs exclusively through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgmdpi.com This pathway, located in the plastids of photosynthetic organisms, starts with the condensation of glyceraldehyde-3-phosphate and pyruvate. nih.govaocs.org The MEP pathway consists of seven enzymatic steps and is essential for the production of precursors for a wide range of isoprenoids, including carotenoids, chlorophyll (B73375) side chains, and monoterpenes. wikipathways.orgfrontiersin.org The initial enzymes in the pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are key regulatory points. aocs.org The final step, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (LytB or HDR), produces IPP and DMAPP. aocs.orgfrontiersin.org The activity of the MEP pathway is crucial, as it directly supplies the precursors for carotenoid synthesis. nih.gov In some organisms, the MEP pathway has also been implicated as a system for sensing and responding to oxidative stress, which is relevant given the photoprotective role of carotenoids like this compound. nih.gov

The mevalonate (B85504) (MVA) pathway is an alternative route for IPP and DMAPP synthesis, typically found in the cytosol of plants, as well as in animals, fungi, and archaea. wikipedia.orgnih.gov While the MEP pathway is dominant for carotenoid precursor synthesis in bacteria and plastids, some organisms utilize both pathways. nih.gov However, in most bacteria known to produce this compound or related carotenoids, the MVA pathway is absent. nih.gov For instance, genomic analysis of Methylobacterium spp., which have been identified as producers of this compound, suggests that they rely on the mevalonate-independent (MEP) pathway for isoprenoid synthesis. nih.govnih.gov Therefore, the MVA pathway is generally not considered directly relevant to this compound biosynthesis in its primary cyanobacterial hosts.

Genetic Determinants and Regulatory Mechanisms

The synthesis of this compound is encoded by a specific set of genes and is controlled by complex regulatory networks that respond to environmental cues.

In many microorganisms, genes involved in the biosynthesis of a particular secondary metabolite are often located together in the genome in what is known as a Biosynthetic Gene Cluster (BGC). rsc.org This clustering facilitates the co-regulation of all the genes required for the pathway. The identification of these BGCs is a key step in understanding and engineering the production of natural products. nih.gov Tools for genome mining, such as antiSMASH, are frequently used to detect and analyze these clusters in sequenced genomes. secondarymetabolites.org

For this compound and the related compound myxol (B1255019), a dedicated BGC has been identified in various cyanobacteria. researchgate.net Functional characterization through mutational and biochemical studies has elucidated the roles of key genes within this cluster. researchgate.net Two critical open reading frames have been functionally assigned:

cruF : This gene encodes a 1'-hydroxylase, an enzyme that adds a hydroxyl group to the carotenoid precursor. Its function was confirmed by expressing it in a lycopene-producing strain of Escherichia coli and chemically characterizing the resulting hydroxylated carotenoid products. researchgate.net

cruG : This gene encodes the 2'-O-glycosyltransferase responsible for attaching the sugar moiety, as detailed in the previous section. researchgate.net

Homologs of both cruF and cruG have been found in the genomes of all sequenced cyanobacterial strains known to produce either myxol or this compound, confirming their central role in this biosynthetic pathway. researchgate.net

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Function in this compound Biosynthesis | Source |

| cruF | 1'-hydroxylase | Catalyzes the hydroxylation of the carotenoid backbone, creating an attachment point for the sugar. | researchgate.net |

| cruG | 2'-O-glycosyltransferase | Transfers a rhamnose sugar moiety to the hydroxylated carotenoid intermediate (myxol). | researchgate.netfrontiersin.org |

Transcriptomics, the study of the complete set of RNA transcripts in a cell, and proteomics, the large-scale study of proteins, are powerful tools for understanding how gene expression is regulated under different conditions. numberanalytics.comphgfoundation.org These analyses provide a snapshot of which genes are actively being transcribed into RNA and which proteins are being produced, revealing cellular responses to environmental stimuli. numberanalytics.comphgfoundation.org

Studies investigating the response of cyanobacteria to environmental stress have provided insights into the regulation of the this compound pathway. In one study on the filamentous cyanobacterium Chlorogloeopsis fritschii, exposure to low levels of UV-B radiation led to significant changes in gene expression related to carotenoid synthesis. frontiersin.orgswan.ac.uk Notably, the transcriptomic analysis revealed a substantial upregulation of the glycosyltransferase gene cruG. frontiersin.orgswan.ac.uk

Table 2: Example of Transcriptional Regulation in this compound Biosynthesis

| Organism | Condition | Gene | Fold Change (log2) | Implication | Source |

| Chlorogloeopsis fritschii | UV-B Radiation | cruG | 4.29 | Increased expression of the glycosyltransferase enzyme, suggesting an enhanced production of glycosylated carotenoids like this compound as a protective response. | frontiersin.orgswan.ac.uk |

This finding demonstrates that the final glycosylation step in this compound biosynthesis is a key regulatory point. The upregulation of cruG under UV stress suggests that this compound plays a role in photoprotection, and its production is actively increased when the organism is exposed to potentially damaging radiation. frontiersin.org Integrating transcriptomic and proteomic data allows researchers to build comprehensive models of the regulatory networks that control these metabolic pathways. frontiersin.org

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to understand, model, and manipulate its metabolic pathways. nih.govroutledge.com This approach has been instrumental in both elucidating the functions of individual enzymes and in constructing pathways in heterologous hosts for the production of valuable compounds. mdpi.comnih.gov

The functional characterization of the this compound pathway has been significantly aided by metabolic engineering techniques. A key strategy involves expressing candidate genes in a host organism that does not naturally produce the compound of interest but can provide the necessary precursors. For instance, the function of the cruF gene as a hydroxylase was definitively confirmed by introducing it into an E. coli strain engineered to produce lycopene (B16060). researchgate.net The subsequent detection of hydroxylated lycopene derivatives in this recombinant strain provided direct evidence of the enzyme's function. researchgate.net

This strategy can be expanded to reconstruct the entire this compound pathway in a microbial chassis like E. coli or the yeast Saccharomyces cerevisiae. nih.govmdpi.com Such a process typically involves:

Precursor Supply : Engineering the host to efficiently produce the carotenoid precursor, lycopene, often by introducing the necessary genes from the carotenogenesis pathway (e.g., crtE, crtB, crtI). asm.org

Pathway Introduction : Introducing the specific genes for this compound synthesis, namely the hydroxylase (cruF) and the glycosyltransferase (cruG), from a native producer. researchgate.netasm.org

Optimization : Modulating gene expression and optimizing fermentation conditions to improve the yield of the final product. mdpi.com

These metabolic engineering efforts not only serve as a powerful tool for fundamental pathway elucidation but also pave the way for the sustainable biotechnological production of complex carotenoids like this compound. nih.govfrontiersin.org

Biological Occurrence and Phylogenetic Distribution

Distribution within Cyanobacteria (Phylum Cyanophyta)

Oscillaxanthin is notably synthesized by members of the phylum Cyanobacteria, also known as blue-green algae. oup.com Its presence is considered a characteristic feature of certain cyanobacterial groups. jcu.cz

The production of this compound has been documented in several cyanobacterial genera and species. Among the most well-known producers is the genus Planktothrix. Species such as Planktothrix agardhii and Planktothrix rubescens are recognized for containing this carotenoid. smolecule.comnih.gov In fact, this compound is considered a characteristic carotenoid for the entire Planktothrix genus. jcu.cz

Another significant producer is Gloeobacter violaceus, a primitive cyanobacterium that is of great interest in evolutionary studies due to its lack of thylakoid membranes. publish.csiro.aunih.govplos.org The presence of this compound in this early-branching cyanobacterium suggests an ancient origin for its biosynthetic pathway. publish.csiro.aucore.ac.uk

The genus Arthrospira, commercially known as Spirulina, also contains this compound among its rich profile of pigments. phytobloom.comnih.govresearchgate.net Additionally, this compound has been identified in species belonging to the genera Synechocystis and has been noted in historical studies of Oscillatoria, from which the compound derives its name. mdpi.comnih.govnih.gov

Table 1: Documented Producers of this compound in Cyanobacteria

| Genus | Species | Reference(s) |

|---|---|---|

| Planktothrix | P. agardhii, P. rubescens | jcu.czsmolecule.comnih.gov |

| Gloeobacter | G. violaceus | publish.csiro.aunih.govcore.ac.uk |

| Arthrospira | A. platensis (Spirulina) | phytobloom.comnih.govresearchgate.net |

| Synechocystis | sp. | mdpi.com |

| Oscillatoria | O. rubescens | nih.govnih.gov |

The production and concentration of secondary metabolites like this compound can exhibit significant variability both within and between species. nih.govresearchgate.netmdpi.com This variation is influenced by a combination of genetic and environmental factors. nih.govvliz.be While specific studies focusing solely on the intraspecific and interspecific variability of this compound production are not extensively detailed in the provided search results, the general principles of microbial secondary metabolism suggest that such variations are highly probable. For instance, different strains of the same species, or different species within the same genus, may produce varying amounts of this compound due to differences in their genetic makeup and their response to environmental cues. nih.govmdpi.com The presence of both toxic and non-toxic strains within the same cyanobacterial species highlights the potential for significant intraspecific metabolic differences. nih.gov

Occurrence in Other Photosynthetic and Non-Photosynthetic Microorganisms

While this compound is predominantly associated with cyanobacteria, some evidence suggests the presence of its core structure, myxol (B1255019), in other bacteria. For example, the aglycone myxol has been found in marine flavobacteria. asm.org However, this compound itself, with its specific glycosylation, is considered largely unique to cyanobacteria. nih.gov The search results did not provide definitive evidence of complete this compound synthesis in non-photosynthetic bacteria or other photosynthetic microorganisms like purple bacteria. nih.govwikipedia.org Carotenoids are produced by some non-photosynthetic bacteria, where they play roles in photoprotection and as antioxidants. nih.gov

Phylogenetic Analysis of this compound Biosynthetic Genes across Microbial Lineages

The biosynthesis of this compound involves a series of enzymatic steps encoded by specific genes. Phylogenetic analyses of these biosynthetic genes can provide insights into their evolutionary history and distribution. mdpi.comnih.gov The genes responsible for the synthesis of myxol, the precursor to this compound, have been studied. asm.org Database searches have revealed that homologs of the genes cruF (encoding a 1'-hydroxylase) and cruG (encoding a 2'-O-glycosyltransferase), which are involved in the synthesis of the related carotenoid myxoxanthophyll, are also present in the genomes of all sequenced cyanobacterial strains known to produce the acyclic xanthophyll this compound. asm.orgasm.org This suggests a shared and conserved evolutionary pathway for these related compounds within cyanobacteria. The phylogenetic analysis of these genes indicates a distinct clade for cyanobacterial enzymes, separating them from those found in other bacteria. asm.org

Ecological and Environmental Factors Influencing this compound Production in situ

The production of this compound in its natural environment is influenced by a variety of ecological and environmental factors. mdpi.comresearchgate.net These factors can affect the growth of cyanobacteria and the regulation of their metabolic pathways. epa.gov

Light availability is a critical factor. researchgate.net Carotenoids like this compound play a role in light harvesting and photoprotection, and their synthesis can be regulated by light intensity and quality. smolecule.com For example, in a study of Lake Morat, high concentrations of this compound were indicative of a dominance of Planktothrix rubescens during a specific period, suggesting that environmental conditions favored the growth and pigment production of this species. unige.ch

Temperature is another key environmental parameter that affects the growth rates and metabolic activities of cyanobacteria. researchgate.netnih.gov Changes in water temperature can influence the species composition of phytoplankton communities and the dominance of this compound-producing species. frontiersin.org Other factors such as water column stability and stratification can also play a role in creating favorable conditions for the growth of specific cyanobacterial populations. frontiersin.org

Ecological and Physiological Roles in Producing Organisms

Mechanisms of Photoprotection in High Light Environments

Photosynthetic organisms require light, but an excess can be damaging. Oscillaxanthin is integral to the photoprotective strategies that allow its producing organisms, such as the cyanobacterium Planktothrix rubescens, to thrive in high light conditions.

The process of photosynthesis can inadvertently lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. These molecules are highly reactive and can cause significant damage to cellular components like DNA, proteins, and lipids, a condition known as oxidative stress. youtube.comnih.gov Carotenoids, including this compound, function as potent antioxidants. They neutralize these harmful ROS by scavenging the free radicals, thereby mitigating oxidative damage. researchgate.net This quenching mechanism is a critical passive defense, protecting the photosynthetic apparatus and ensuring cellular integrity under conditions that would otherwise lead to cell damage or death. nih.govresearchgate.net

This compound serves a dual function in managing light energy. Firstly, as an accessory pigment, it absorbs light in regions of the visible spectrum where chlorophylls (B1240455) absorb poorly. This captured energy is then efficiently transferred to the reaction center chlorophylls, broadening the range of light wavelengths that can be used for photosynthesis. iupac.orgweebly.comunacademy.com

Secondly, and crucially for photoprotection, this compound is involved in dissipating excess light energy that cannot be safely used in photosynthesis. This process is known as non-photochemical quenching (NPQ). msu.runih.govresearchgate.net In cyanobacteria, a key NPQ mechanism involves the Orange Carotenoid Protein (OCP), a soluble protein that binds a carotenoid. nih.govnih.gov When activated by intense blue-green light, the OCP interacts with the phycobilisome (the primary light-harvesting antenna in cyanobacteria) and triggers the dissipation of excess energy as heat. msu.runih.govnih.gov This prevents the over-reduction of the photosynthetic electron transport chain and the subsequent formation of damaging ROS. While the specific carotenoid in OCP is often 3'-hydroxyechinenone, the fundamental principle of using carotenoids for thermal dissipation is a key photoprotective strategy in cyanobacteria where this compound is also present.

Role in Adaptation to Abiotic Stressors

Cyanobacteria inhabit environments where they are frequently exposed to a variety of abiotic stressors, including high ultraviolet (UV) radiation, temperature extremes, and nutrient limitation. mdpi.comresearchgate.netnih.gov The antioxidant and photoprotective functions of carotenoids like this compound are fundamental to the organism's ability to tolerate these harsh conditions. By neutralizing ROS generated by stressors such as high UV exposure and temperature fluctuations, this compound helps maintain cellular homeostasis. nih.gov This chemical defense is part of a suite of adaptations, including the production of various secondary metabolites, that enables cyanobacteria to survive and thrive in extreme or rapidly changing environments. mdpi.comdntb.gov.ua

Contribution to Aquatic Ecosystem Dynamics

The presence of this compound-producing organisms can significantly influence the structure and interpretation of aquatic ecosystems, both in the present and over geological timescales.

This compound is a characteristic pigment of the cyanobacterium Planktothrix rubescens, a species known for forming dense blooms, particularly in deep, stratified, and nutrient-rich (eutrophic) lakes. nih.govwikipedia.orgmdpi.com The success of P. rubescens is partly due to its ability to regulate its position in the water column to find optimal light and nutrient conditions, often forming deep chlorophyll (B73375) maxima. mdpi.com The presence of this compound is therefore directly linked to the dominance of this species. When P. rubescens blooms, it can outcompete other phytoplankton for resources, altering the community structure and potentially impacting the entire food web due to its production of toxins like microcystins. mdpi.comresearchgate.netnih.gov Thus, the detection of this compound in a water body is a strong indicator of the presence and potential dominance of Planktothrix, signaling specific ecological conditions associated with eutrophication.

Table 1: Research Findings on this compound's Ecological Role

| Finding | Organism(s) | Ecological Implication | Source(s) |

|---|---|---|---|

| High concentrations found in sediment layers corresponding to historical blooms. | Planktothrix rubescens | Indicates past dominance of this cyanobacterium, linked to the "Burgundy-blood phenomenon". | nih.govfrontiersin.org |

| Used as a specific biomarker pigment for Planktothrix species. | Planktothrix spp. | Allows for tracking the presence and abundance of this genus in aquatic systems. | nih.govfrontiersin.org |

| Presence linked to deep water biomass maxima in stratified lakes. | Planktothrix rubescens | Signals the formation of deep chlorophyll layers which affects light penetration and nutrient cycling. | mdpi.comresearchgate.netuni-konstanz.de |

Carotenoids like this compound are relatively stable and can be well-preserved in lake sediments for thousands of years, especially in low-oxygen environments. researchgate.net This stability makes this compound an excellent biomarker in paleolimnology—the study of the history of lakes from their sediment archives. cdnsciencepub.comnih.govnih.govnih.gov

By analyzing the concentration of this compound in dated sediment cores, scientists can reconstruct the historical abundance of this compound-producing cyanobacteria, primarily Planktothrix rubescens. nih.govfrontiersin.org For example, the first documented appearance of P. rubescens in Lake Zurich in 1899 was confirmed by the peak concentration of this compound in the corresponding sediment layer. nih.govfrontiersin.org These sedimentary records allow researchers to track long-term changes in a lake's phytoplankton community, identify the onset of eutrophication, and understand how aquatic ecosystems have responded to past climate change and human impacts, such as increased nutrient loading from agriculture and urbanization. cdnsciencepub.comnih.govfrontiersin.org

Table 2: Application of this compound in Paleolimnological Studies

| Study Focus | Information Gained from this compound | Time Scale | Source(s) |

|---|---|---|---|

| Reconstructing historical cyanobacterial blooms | Identification of specific periods of Planktothrix rubescens dominance. | Decades to Centuries | nih.govfrontiersin.org |

| Tracking lake eutrophication | Correlating the rise and fall of Planktothrix populations with changes in nutrient status. | Centuries | nih.govfrontiersin.orgresearchgate.net |

Analytical Methodologies for Oscillaxanthin Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating oscillaxanthin from other pigments and cellular components. microbenotes.com The choice of method depends on the scale and purpose of the analysis, from initial screening to high-purity isolation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of this compound. openaccessjournals.comaustinpublishinggroup.com The development of a robust HPLC method is critical for achieving accurate and reproducible results. mastelf.com

Method Development: The process of developing an HPLC method involves several key steps, starting with defining the analytical goals, such as whether the analysis is for qualitative identification or quantitative measurement. mastelf.com Key considerations for this compound analysis include its non-polar nature, which makes it well-suited for Reversed-Phase HPLC (RP-HPLC). mastelf.com In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. mastelf.com

A typical HPLC method for carotenoids like this compound involves a C18 column and a gradient elution system. nih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to separate complex mixtures of pigments with varying polarities. scribd.com The mobile phase commonly consists of a mixture of solvents like acetonitrile, methanol, and water. openaccessjournals.comscribd.com

Optimization: Optimization of the HPLC method aims to achieve the best possible separation (resolution) in the shortest amount of time. scribd.com This involves fine-tuning several parameters:

Mobile Phase Composition: Adjusting the ratio of organic solvents to water affects the retention time and separation efficiency of this compound and other carotenoids. scribd.com

Gradient Profile: The gradient's slope and duration are optimized to resolve closely eluting peaks. mastelf.com A common approach starts with a higher polarity mobile phase, gradually increasing the proportion of the organic solvent. mastelf.com

Flow Rate: Affects analysis time and resolution.

Column Temperature: Can influence solvent viscosity and selectivity.

Detection: A Diode Array Detector (DAD) is frequently coupled with HPLC for the analysis of carotenoids. researchgate.net The DAD acquires absorbance spectra for each peak, which aids in compound identification. This compound and similar carotenoids exhibit characteristic absorption maxima in the visible range (typically 400-500 nm), allowing for their specific detection and quantification. researchgate.net

| Parameter | Typical Condition for this compound Analysis | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile, Methanol, Water | Elution of compounds with varying polarities. |

| Detector | Diode Array Detector (DAD) | Identification and quantification based on UV-Vis spectra. |

| Detection Wavelength | ~470-480 nm | Specific detection of this compound based on its absorbance maximum. |

| Elution Mode | Gradient | To effectively separate a complex mixture of pigments. scribd.com |

This table presents typical starting conditions for HPLC method development for this compound analysis. Actual conditions may vary based on the specific sample matrix and analytical goals.

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid technique used for the initial separation and screening of this compound from crude extracts. nih.gov It is particularly useful for assessing the purity of a sample and monitoring the progress of extraction and purification procedures. microbenotes.commilesscientific.com

Principle and Procedure: TLC operates on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (adsorbent-coated plate) and the mobile phase (developing solvent). microbenotes.com For carotenoid separation, the stationary phase is typically silica (B1680970) gel or alumina. microbenotes.com

A spot of the concentrated extract is applied to the TLC plate, which is then placed in a sealed chamber containing a shallow layer of the mobile phase. microbenotes.com As the solvent moves up the plate by capillary action, it carries the sample components at different rates. Non-polar compounds move further up the plate, while polar compounds have stronger interactions with the stationary phase and travel shorter distances. microbenotes.com

Applications in this compound Research:

Screening: TLC is used to quickly screen cyanobacterial extracts for the presence of this compound and other carotenoids. The distinct color of the separated bands allows for preliminary identification.

Purity Assessment: The presence of multiple spots from a sample indicates impurities, while a single spot suggests a relatively pure compound. milesscientific.com

Fraction Collection: After separation, specific bands corresponding to this compound can be scraped from the plate and the compound eluted with a suitable solvent for further analysis, such as by HPLC or spectroscopy. researchgate.net

Reaction Monitoring: It can be used to track the progress of chemical reactions or degradation studies involving this compound. milesscientific.com

| Feature | Description |

| Stationary Phase | Silica gel or Alumina plates |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., hexane/acetone) |

| Detection | Visual inspection (carotenoids are colored), UV light |

| Primary Use | Qualitative screening, purity checks, monitoring separations. milesscientific.comnews-medical.net |

This table summarizes the key components and uses of TLC in the context of this compound analysis.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and identification of this compound. These techniques provide a molecular "fingerprint" by measuring the interaction of the molecule with electromagnetic radiation. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. wikipedia.org An FTIR spectrometer measures the absorption of infrared radiation by the sample, generating a spectrum that represents the vibrational modes of its molecular bonds. mdpi.com This spectrum serves as a unique chemical fingerprint. mdpi.com

For this compound, an FTIR spectrum would reveal characteristic absorption bands corresponding to its various functional groups. This information is crucial for confirming its glycosidic carotenoid structure.

Expected Functional Group Vibrations in this compound:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups in the glucose moiety.

C-H Stretching: Bands around 2850-3000 cm⁻¹ due to the stretching vibrations of C-H bonds in the polyene chain and the sugar ring.

C=C Stretching: Strong absorptions in the 1600-1650 cm⁻¹ region, characteristic of the conjugated double bonds in the carotenoid backbone.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds within the glycosidic linkage and the sugar ring.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Corresponding Functional Group in this compound |

| 3200-3600 | O-H Stretch | Hydroxyl (-OH) groups of the sugar moiety |

| 2850-3000 | C-H Stretch | Aliphatic and vinylic C-H bonds |

| 1600-1650 | C=C Stretch | Conjugated polyene backbone |

| 1000-1300 | C-O Stretch | Glycosidic bond and C-O in the sugar ring |

This table outlines the expected major FTIR absorption bands for the functional groups present in this compound.

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about a molecule's structure and chemical environment. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. edinst.com The resulting Raman spectrum provides a specific fingerprint of the molecule, which can be used for identification and structural analysis. edinst.com

Raman spectroscopy is particularly well-suited for analyzing carotenoids like this compound due to the strong Raman scattering from their conjugated polyene chains. The technique is highly sensitive to the vibrations of the carbon-carbon double (C=C) and single (C-C) bonds that form the backbone of the molecule.

Key Raman Bands for this compound: The Raman spectrum of a carotenoid is typically dominated by two very strong bands:

ν1 (C=C stretching): A strong band located around 1520 cm⁻¹. The exact position of this band is sensitive to the length of the conjugated chain.

ν2 (C-C stretching): A band found in the region of 1150-1160 cm⁻¹, often coupled with C-H in-plane bending modes.

The information from Raman spectra complements FTIR data and is invaluable for confirming the identity of this compound and studying its molecular structure. researchgate.net The fingerprint region, typically from 300 to 1900 cm⁻¹, is used to characterize molecules based on their vibrational changes. spectroscopyonline.com

Sample Preparation and Extraction Methodologies for this compound Analysis

The effective extraction of this compound from its biological source, typically cyanobacterial biomass, is a critical first step in its analysis. ebi.ac.uk The goal is to efficiently isolate the target analyte from the complex cellular matrix while minimizing degradation. researchgate.net Carotenoids are sensitive to light, heat, and oxygen, so extraction procedures are often performed under dim light and inert conditions. researchgate.net

Common Extraction Steps:

Cell Lysis: The first step is to break open the cells to release the intracellular contents. This can be achieved through physical methods like sonication, bead beating, or freeze-thawing, or by using chemical methods.

Solvent Extraction: A suitable solvent or mixture of solvents is used to extract the carotenoids from the lysed cells. Due to the non-polar nature of the carotenoid backbone, mixtures of polar and non-polar solvents are often employed. Common choices include:

Acetone

Methanol/Chloroform

Hexane/Isopropanol

Ethanol

Saponification (Optional): To remove interfering chlorophylls (B1240455) and lipids, a saponification step with potassium hydroxide (B78521) (KOH) may be included. This hydrolyzes chlorophylls and triglycerides into water-soluble compounds, which can then be removed by washing.

Partitioning: The crude extract is often partitioned between an organic solvent (like hexane, diethyl ether, or dichloromethane) and an aqueous phase to further purify the carotenoids and remove water-soluble impurities. diva-portal.org

Drying and Concentration: The organic phase containing the this compound is dried using an anhydrous salt (e.g., sodium sulfate) and then concentrated, typically under a stream of nitrogen and using a rotary evaporator, to prepare it for chromatographic analysis. diva-portal.org

More advanced extraction techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) can also be used to improve efficiency and reduce solvent consumption. researchgate.netmdpi.com

| Step | Method | Purpose | Reference |

| Cell Disruption | Sonication, Grinding with sand, Freeze-thaw | Break cell walls to release intracellular pigments. | diva-portal.org |

| Extraction | Soaking/stirring with organic solvents (e.g., Acetone, Methanol) | Solubilize carotenoids from the biomass. | ox.ac.uk |

| Purification | Liquid-liquid partitioning, Saponification | Remove interfering compounds like chlorophylls and lipids. | researchgate.net |

| Concentration | Rotary evaporation under vacuum, Nitrogen stream | Reduce solvent volume to concentrate the analyte for analysis. | mdpi.com |

This table details the common stages and methods involved in the extraction and preparation of this compound samples for analysis.

Metabolism and Turnover Within Biological Systems

Catabolic Pathways and Identified Degradation Products in vivo

The breakdown of carotenoids, including oscillaxanthin, in cyanobacteria is an enzymatically controlled process. While specific degradation products of this compound have not been extensively detailed in the literature, the general catabolic pathway for carotenoids in these organisms involves oxidative cleavage.

The primary enzymes responsible for carotenoid degradation are carotenoid cleavage dioxygenases (CCDs) . frontiersin.org These enzymes catalyze the cleavage of specific double bonds within the carotenoid structure, leading to the formation of a variety of smaller molecules known as apocarotenoids. frontiersin.org In cyanobacteria, CCDs are known to cleave carotenoids to produce compounds such as retinal. frontiersin.org The genomes of various cyanobacteria contain multiple homologs of CCD genes, suggesting a sophisticated system for regulating carotenoid levels and producing specific apocarotenoids. frontiersin.org For instance, the filamentous cyanobacterium Chlorogloeopsis fritschii possesses four CCD gene homologs. frontiersin.org

While the direct enzymatic cleavage of this compound and its resulting specific apocarotenoids are not yet fully elucidated, it is hypothesized to follow this general pathway. The initial step would involve enzymatic cleavage by a CCD, leading to the formation of various aldehyde or ketone products. frontiersin.org The degradation of pigments like this compound can also be influenced by factors such as their association with proteins and their location within the cell, which can affect their stability. researchgate.net

Table 1: Key Enzymes in Carotenoid Catabolism

| Enzyme Family | Function | Potential Substrates | Potential Products |

|---|

Investigating Potential Interconversion Pathways with Other Carotenoids

This compound is a glycoside of a C40 carotenoid diol and often co-occurs with other carotenoids, most notably myxoxanthophyll, another glycosidic carotenoid. researchgate.netmdpi.com Both this compound and myxoxanthophyll are characteristic of many cyanobacterial species. mdpi.com The biosynthesis of these complex carotenoids stems from the general carotenoid pathway, starting with precursors like geranylgeranyl pyrophosphate (GGPP). wikipedia.org

The biosynthetic pathway leads to the formation of various carotenoids, and the presence of specific enzymes dictates the final carotenoid profile of an organism. For instance, the conversion of γ-carotene can lead to the synthesis of myxol (B1255019) 2'-methylpentoside, a precursor for myxoxanthophyll, through the action of enzymes like CruF, CrtR, and CruG. frontiersin.org While direct evidence of an interconversion pathway between this compound and other carotenoids like myxoxanthophyll is not well-documented, their structural similarities and co-synthesis in the same organisms suggest a closely related biosynthetic origin. It is plausible that they share common precursors and that the final steps of their synthesis are catalyzed by specific glycosyltransferases and other modifying enzymes.

The violaxanthin (B192666) cycle, which involves the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, is a well-known pathway in green algae and plants for dissipating excess light energy. mdpi.comnih.gov However, a similar cyclical interconversion pathway directly involving this compound has not been described. The regulation of the carotenoid biosynthesis pathway is complex, with branch points leading to different classes of carotenoids, such as α-carotene and β-carotene derivatives. mdpi.com The production of this compound is likely a specific branch of this intricate network.

Regulation of this compound Metabolic Flux in Response to Environmental Cues

Light Intensity: Light is a critical factor regulating carotenoid biosynthesis. nih.gov Changes in light irradiance significantly affect the pigment composition in cyanobacteria as a light-harvesting and photoprotective strategy. nih.gov In general, an increase in light intensity can lead to an upregulation of carotenoid synthesis to protect the photosynthetic apparatus from photo-oxidative damage. researchgate.netnih.gov For example, studies on Mychonastes sp. have shown that high light intensity favors the production of zeaxanthin, a photoprotective carotenoid. jmb.or.kr While direct studies on this compound are limited, it is expected that its synthesis is also modulated by light, potentially increasing under high light stress to contribute to photoprotection. The expression of genes involved in carotenoid synthesis, such as phytoene (B131915) synthase (PSY), is often upregulated by light. wikipedia.org

Temperature: Temperature is another key environmental factor that affects the growth and metabolism of cyanobacteria. nih.gov Metabolic reactions, including pigment synthesis, are temperature-dependent. nih.gov Studies have shown that cyanobacteria can alter their carotenoid content in response to temperature changes. For instance, in some cyanobacteria, an increase in temperature, up to an optimal point, can enhance the production of secondary metabolites. nih.gov In the cyanobacterium Cylindrospermopsis raciborskii, a decrease in culture temperature induced the accumulation of myxoxanthophyll. tandfonline.com Given the co-occurrence of this compound and myxoxanthophyll, it is plausible that temperature shifts also regulate the metabolic flux towards this compound.

Nutrient Availability: Nutrient stress, such as limitations in nitrogen or phosphorus, can significantly impact the metabolic pathways of cyanobacteria, often leading to an increased production of secondary metabolites, including carotenoids. nih.govmdpi.com Under nutrient-depleted conditions, the carbon flow can be redirected from primary metabolism (like protein synthesis) towards the synthesis of carbon-rich compounds like lipids and carotenoids. nih.gov For example, nitrate (B79036) depletion has been shown to enhance the production of several carotenoids in the green alga Chlorella saccharophila. nih.gov This response is a common strategy for algae and cyanobacteria to cope with unfavorable growth conditions. nih.gov Therefore, it is highly probable that the metabolic flux leading to this compound is also upregulated under conditions of nutrient stress.

Table 2: Summary of Environmental Cues Affecting Carotenoid Metabolism

| Environmental Cue | General Effect on Carotenoid Metabolism | Inferred Effect on this compound Metabolic Flux |

|---|---|---|

| Light Intensity | Increased intensity often upregulates photoprotective carotenoids. jmb.or.kr | Likely increases to contribute to photoprotection. |

| Temperature | Affects enzymatic rates of synthesis; optimal temperatures can enhance production. nih.gov | Flux is likely temperature-dependent, with potential for increased production at optimal or sub-optimal temperatures depending on the species-specific stress response. |

| Nutrient Stress | Limitation of nutrients like nitrogen can redirect carbon flow to carotenoid synthesis. nih.gov | Likely increases as a response to nutrient limitation. |

Biotechnological and Applied Research Perspectives Non Clinical

Strategies for Enhanced Production in Microbial Cell Factories (e.g., Cyanobacteria)

Oscillaxanthin, an acyclic xanthophyll glycoside, is a characteristic pigment of certain cyanobacteria, including species of Oscillatoria and Arthrospira. fao.orgnih.gov While not currently a primary target for industrial carotenoid production, research into enhancing its synthesis in microbial cell factories is gaining traction due to its unique structure and potential applications. mdpi.com The development of cyanobacteria as "one cell-two wells bio-refineries" highlights the potential for co-production of valuable compounds like carotenoids alongside other metabolites. researchgate.net

Strategies to improve the yield of carotenoids, including this compound, in microbial systems primarily focus on genetic and metabolic engineering, as well as the optimization of cultivation conditions. nih.govnih.gov Cyanobacteria are advantageous as cell factories because they are autotrophic, requiring only sunlight, water, carbon dioxide, and minimal nutrients, which eliminates the cost of carbon sources needed for heterotrophic organisms. mdpi.com

Genetic and Metabolic Engineering: Modern synthetic biology and metabolic engineering offer powerful tools to boost carotenoid production. researchgate.netfrontiersin.org The core of these strategies involves identifying and overcoming rate-limiting steps in the biosynthetic pathway. nih.gov For carotenoids like myxoxanthophyll, a related glycosylated xanthophyll, the identification of key enzymes such as CruF and CruG, which are involved in modifying the ends of the carotenoid molecule, has expanded the toolkit for metabolic engineering. nih.gov Homologs of these genes are found in cyanobacterial strains known to produce this compound, suggesting similar engineering strategies could be applied. researchgate.netnih.gov Overexpression of critical genes in the carotenoid pathway, such as those for phytoene (B131915) synthase (CrtB) and lycopene (B16060) cyclase (CrtY), has been shown to be effective for enhancing β-carotene and astaxanthin (B1665798) production, and similar principles could be applied to this compound. nih.gov

Optimization of Cultivation Conditions: The production of pigments in cyanobacteria is significantly influenced by environmental and nutritional factors. Manipulating these conditions provides a straightforward method for enhancing yields. mdpi.com Key parameters that can be optimized include:

Light Intensity and Quality: As photosynthetic organisms, light is a critical factor for both growth and pigment synthesis in cyanobacteria.

Nutrient Availability: The composition of the growth medium, including nitrogen and phosphorus sources, can be tailored to promote carotenoid accumulation. Formulating low-cost media is also a key consideration for industrial-scale production. fao.org

Temperature and pH: Thermophilic strains can be cultivated at higher temperatures (35-40 °C), which helps to reduce contamination by other microbes. fao.org The alkalophilic nature of some strains also aids in maintaining culture purity. mdpi.com

Growth Phase: Pigment production often varies with the growth phase. For instance, a study on selected cyanobacteria showed that total carotenoid content increased up to the 9th day of cultivation before declining. mdpi.com

Advances in fermentation technology, such as solid substrate fermentation (SSF) and submerged fermentation, also offer avenues for improving the production and isolation of microbial pigments. nih.gov

| Factor | Strategy for Enhancement | Rationale/Example |

|---|---|---|

| Genetic Makeup | Metabolic engineering (e.g., overexpression of key biosynthetic genes like cruF). researchgate.netnih.gov | Increases metabolic flux towards the target carotenoid by removing bottlenecks in the synthesis pathway. nih.gov |

| Light | Optimization of intensity and photoperiod. | Light is the primary energy source for photosynthesis and pigment production in cyanobacteria. mdpi.com |

| Nutrients | Formulation of optimized and low-cost growth media. fao.org | Specific nutrient limitations or excesses can trigger secondary metabolite production, including carotenoids. |

| Temperature | Cultivation of thermotolerant strains at optimal temperatures (e.g., 35-40 °C). fao.org | Reduces risk of contamination by mesophilic organisms and can enhance metabolic rates. fao.org |

| pH | Cultivation of alkalophilic strains (e.g., Spirulina sp.) in high pH media. mdpi.com | Creates a selective environment that inhibits the growth of many common contaminants. mdpi.com |

Utilization in Fundamental Phycological and Microbiological Research

This compound serves as a valuable compound in fundamental research focused on the biology, ecology, and evolution of cyanobacteria. wikipedia.orgpsaalgae.org As a distinctive carotenoid glycoside, its presence is restricted to select cyanobacterial species, making it a significant chemotaxonomic marker. mdpi.com

Chemotaxonomy and Phylogenetics: The distribution of specific pigments like this compound among different cyanobacterial taxa provides crucial data for classification and phylogenetic studies. It is a characteristic pigment in genera such as Oscillatoria, Arthrospira (Spirulina), and Gloeobacter. fao.orgnih.gov The presence or absence of this compound and related compounds like myxoxanthophyll helps to delineate evolutionary relationships and define specific lineages within the cyanobacteria. nih.gov For example, some cyanobacteria produce both myxoxanthophyll and this compound, while others produce only one, reflecting differences in their enzymatic machinery. nih.gov

Physiological and Biochemical Studies: In microbiological research, this compound is studied for its role in the physiology of the producing organisms. researchgate.net Xanthophylls, the class of carotenoids to which this compound belongs, are crucial for quenching reactive oxygen species and protecting the photosynthetic apparatus from photo-oxidative damage. nih.gov Studying the regulation and production of this compound under different environmental stressors (e.g., high light, UV radiation, nutrient limitation) can provide insights into the adaptive strategies of cyanobacteria. nih.govresearchgate.net The discovery of novel carotenoids like synechoxanthin in Synechococcus sp. PCC 7002 was prompted by broader investigations into the chemical diversity of cyanobacterial carotenoids, a field that includes this compound. nih.gov

Investigating Biosynthetic Pathways: The unique acyclic structure of this compound makes its biosynthetic pathway a subject of fundamental research interest. nih.gov Studies aimed at elucidating this pathway, such as identifying the specific enzymes (e.g., glycosyltransferases) responsible for its synthesis, contribute to a broader understanding of carotenoid metabolism in bacteria. nih.gov Research on the biosynthesis of the related compound myxoxanthophyll in Synechococcus sp. PCC 7002 has identified key genes and enzymes that could have homologs involved in this compound synthesis. nih.gov This knowledge expands the available enzymatic tools for biotechnological applications. nih.gov

| Research Area | Specific Application of this compound | Significance |

|---|---|---|

| Chemotaxonomy | Used as a biomarker to identify and classify cyanobacterial species (e.g., Oscillatoria). fao.orgmdpi.com | Aids in defining taxonomic groups and understanding cyanobacterial diversity. |

| Phylogenetics | Comparing pigment profiles (presence/absence of this compound) to infer evolutionary relationships. nih.govnih.gov | Provides biochemical evidence for constructing phylogenetic trees of cyanobacteria. |

| Physiology | Studied for its role in photoprotection and as an antioxidant. nih.gov | Elucidates mechanisms of stress tolerance and survival in cyanobacteria. |

| Biochemistry | Investigating the enzymatic steps and genetic basis of its unique biosynthetic pathway. nih.gov | Expands fundamental knowledge of microbial metabolic pathways and discovers novel enzymes. nih.gov |

Application as a Biochemical Marker in Environmental Monitoring

This compound's specificity to certain groups of cyanobacteria makes it a powerful biochemical marker for tracking their presence and abundance in environmental and paleoenvironmental contexts. ulaval.cauv.es The analysis of fossil pigments preserved in lake and marine sediments is a core technique in paleolimnology, allowing scientists to reconstruct past ecological conditions. ulaval.caresearchgate.net

Paleolimnological Studies: Sedimentary pigments, including this compound, provide a historical record of phytoplankton communities. researchgate.net Because this compound is produced by cyanobacteria such as Oscillatoria spp., which often proliferate in nutrient-rich (eutrophic) waters, its concentration in sediment cores can be used to infer past water quality. researchgate.net For example, a study of sediment cores from Lake Wabamun in Canada found that high concentrations of this compound between 7,000 and 3,800 years BP suggested the lake was more eutrophic during that period, with a phytoplankton community that included Oscillatoria species. researchgate.net This use of pigment biomarkers is crucial for establishing baseline ecological conditions and understanding long-term environmental change, especially in regions lacking long-term monitoring data. ulaval.ca

Water Quality Monitoring: In modern aquatic ecosystems, the composition of phytoplankton pigments acts as an indicator of the algal community structure and, by extension, water quality. cambridge.org The detection of this compound in water samples can signal the presence of specific cyanobacterial populations. uv.es This is important because blooms of certain cyanobacteria can be indicative of nutrient pollution (eutrophication). researchgate.net Monitoring key pigments allows for the tracking of major algal taxa and can be integrated into broader water quality management and environmental monitoring programs. uv.escambridge.org The use of algal biomass and their characteristic pigments is often considered a better indicator of nutrient stress in waterways than measuring nutrient concentrations alone. uv.es

The specificity of this compound to certain cyanobacteria makes it a more reliable indicator than general pigments like chlorophyll (B73375) a. ulaval.ca This application is part of a wider strategy that uses a suite of fossil pigments to reconstruct past communities, where other pigments like alloxanthin (B1238290) can serve as markers for cryptophytes, for example. ulaval.ca

Compound Names Mentioned

Alloxanthin

Astaxanthin

β-Carotene (Beta-carotene)

Canthaxanthin

Chlorophyll a

β-Cryptoxanthin (Beta-cryptoxanthin)

Diatoxanthin

Echinenone

3-Hydroxyechinenone

Lycopene

Myxoxanthophyll

this compound

Phytoene

Synechoxanthin

Zeaxanthin

Q & A

Q. What methodological approaches are recommended for detecting oscillaxanthin in environmental samples, and how do they address sensitivity challenges?

- Answer : this compound is primarily quantified using high-performance liquid chromatography (HPLC) paired with spectrophotometric detection, leveraging its unique absorption maxima at ~480 nm . For field studies, pigment extraction protocols must account for photodegradation by storing samples in dark, cold conditions. Sediment core analyses often combine this compound detection with chlorophyll-a ratios to infer historical cyanobacterial blooms, though detection limits (e.g., <0.1 µg/L in Mondsee) may obscure low-biomass samples .

Q. How does this compound serve as a taxonomic biomarker for Planktothrix rubescens in mixed phytoplankton communities?

- Answer : this compound is specific to filamentous cyanobacteria like P. rubescens and Aphanizomenon spp., but ecological niche differentiation (e.g., P. rubescens preferring stratified lakes vs. P. agardhii in turbid waters) allows its use as a biomarker. Confirmation requires correlating pigment concentrations with microscopy or genetic data to rule out co-occurring species .

Q. What experimental controls are critical when studying this compound’s photoprotective role under variable light conditions?

- Answer : Controlled lab experiments should simulate natural light gradients (e.g., 10–100 µmol photons/m²/s) and include:

- Negative controls : Cyanobacterial strains lacking this compound (e.g., Microcystis).

- Positive controls : Strains with known this compound production under high light.

- Data normalization : Pigment ratios (this compound:chl-a) to account for biomass variations .

Advanced Research Questions

Q. How can contradictions in this compound sediment records be resolved when reconstructing historical cyanobacterial blooms?

- Answer : Discrepancies arise from diagenetic degradation, lateral sediment transport, or non-Planktothrix this compound sources (e.g., Aphanizomenon). Multi-proxy approaches are essential:

- Stratigraphic correlation : Match this compound peaks with diatom frustules or nitrogen isotopes.

- Pigment preservation tests : Compare fresh vs. aged samples under anoxic conditions .

- Statistical modeling : Use PCA to disentangle pigment co-variation with environmental drivers .

Q. What advanced spectroscopic techniques improve this compound quantification in complex matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances specificity by targeting this compound’s molecular ion (m/z 581 → 413). For in situ profiling, hyperspectral imaging can map spatial distribution in microbial mats, though calibration against HPLC is required .

Q. How do this compound dynamics inform climate-driven shifts in freshwater ecosystem stability?

- Answer : this compound’s persistence in meromictic lakes correlates with thermal stratification and nutrient cycles. Long-term studies should:

- Monitor vertical migration : Link pigment depth profiles to buoyancy regulation genes (gvpA/B/C).

- Integrate climate models : Predict this compound trends under warming scenarios using IPCC RCP data .

Methodological Best Practices

- Data Transparency : Report this compound:chl-a ratios, detection limits, and extraction protocols to enable cross-study comparisons .

- Reproducibility : Deposit raw chromatograms and spectral data in repositories like Dryad or Figshare .

- Ethical Compliance : Obtain permits for sediment core sampling in protected lakes and cite all software/tools (e.g., R packages for PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.